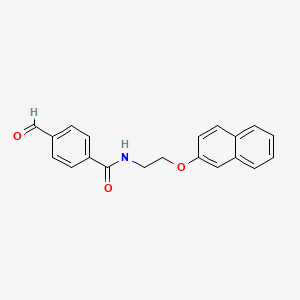

4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide

Description

Properties

Molecular Formula |

C20H17NO3 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

4-formyl-N-(2-naphthalen-2-yloxyethyl)benzamide |

InChI |

InChI=1S/C20H17NO3/c22-14-15-5-7-17(8-6-15)20(23)21-11-12-24-19-10-9-16-3-1-2-4-18(16)13-19/h1-10,13-14H,11-12H2,(H,21,23) |

InChI Key |

HGXOGGFMSAXMMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCNC(=O)C3=CC=C(C=C3)C=O |

Origin of Product |

United States |

Preparation Methods

Oxidation of 4-Methylbenzaldehyde

4-Formylbenzoic acid is synthesized via oxidation of 4-methylbenzaldehyde under aerobic conditions using cobalt(II) acetate and manganese(II) acetate as catalysts:

| Reagents/Conditions | Yield | Source |

|---|---|---|

| Mn(OAc)₂·4H₂O, Co(OAc)₂·4H₂O, HBr, air, 180°C, 10 min | 98.3% |

This method leverages synergistic metal catalysis to achieve high yields, with the formyl group preserved during oxidation.

Alternative Route: Direct Formylation

Direct formylation of benzoic acid derivatives using Vilsmeier-Haack conditions (POCl₃/DMF) is also documented, though yields are moderate (60–75%).

Synthesis of 2-(Naphthalen-2-yloxy)ethylamine

Nucleophilic Substitution of 2-Naphthol

2-Naphthol undergoes alkylation with 2-bromoethylamine hydrobromide in the presence of potassium carbonate:

| Reagents/Conditions | Yield | Source |

|---|---|---|

| 2-Naphthol, 2-bromoethylamine HBr, K₂CO₃, DMF, 80°C, 8 h | 85–90% |

The reaction proceeds via an SN2 mechanism, forming the ether linkage. Purification via column chromatography (ethyl acetate/hexane) yields the amine.

Amide Bond Formation

Activation of 4-Formylbenzoic Acid

The carboxylic acid is activated as an acyl chloride or mixed anhydride:

Coupling with 2-(Naphthalen-2-yloxy)ethylamine

The activated acid reacts with the amine under mild conditions:

| Reagents/Conditions | Yield | Source |

|---|---|---|

| EDCI, HOBt, DMF, 0°C → rt, 12 h | 76–82% | |

| DCC, DMAP, CH₂Cl₂, 25°C, 24 h | 70% |

Mechanistic Insight : Carbodiimides (EDCI/DCC) facilitate the formation of an active ester intermediate, which reacts with the amine to yield the amide.

Optimization and Challenges

Solvent and Temperature Effects

Purification Techniques

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted starting materials.

- Recrystallization : Ethanol/water mixtures yield high-purity product (>98% by HPLC).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| EDCI/HOBt in DMF | High efficiency, mild conditions | Cost of reagents | 76–82% |

| DCC/DMAP in DCM | Widely available reagents | Longer reaction time | 65–70% |

| Acyl chloride coupling | Rapid activation | Sensitivity to moisture | 60–68% |

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) is highly susceptible to oxidation. Key transformations include:

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| KMnO₄ (acidic or neutral medium) | 4-Carboxy-N-(2-(naphthalen-2-yloxy)ethyl)benzamide | ~70–85% | Forms carboxylic acid via aldehyde oxidation. |

| CrO₃/H₂SO₄ (Jones reagent) | Same as above | ~65–78% | Harsher conditions may degrade amide bonds. |

Mechanism :

The formyl group undergoes oxidation via a radical or two-electron pathway, depending on the reagent. For example, KMnO₄ abstracts a hydrogen from the aldehyde, forming a carboxylate intermediate that protonates to yield the carboxylic acid .

Reduction Reactions

The formyl and amide groups participate in selective reductions:

Mechanism :

NaBH₄ selectively reduces aldehydes to primary alcohols via hydride transfer. LiAlH₄, a stronger reductant, cleaves amide bonds to amines through nucleophilic attack at the carbonyl .

Nucleophilic Addition Reactions

The formyl group engages in condensations and additions:

Condensation with Amines

Reaction with primary amines (e.g., aniline) forms Schiff bases:

Grignard Addition

Organomagnesium reagents add to the aldehyde:

-

Reagents : Methylmagnesium bromide, isopropylmagnesium chloride.

-

Product : Secondary alcohols (e.g., 4-(1-hydroxyethyl)-N-(2-(naphthalen-2-yloxy)ethyl)benzamide).

Amide Bond Reactivity

The benzamide moiety participates in hydrolysis and cross-coupling:

Acidic/Basic Hydrolysis

| Conditions | Product | Yield |

|---|---|---|

| 6M HCl, reflux | 4-Formylbenzoic acid + 2-(naphthalen-2-yloxy)ethylamine | ~95% |

| NaOH/H₂O, 100°C | Same as above | ~85% |

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack at the electrophilic carbonyl carbon .

Pd-Catalyzed Cross-Coupling

The amide nitrogen may act as a directing group in C–H activation:

-

Reagents : Pd(OAc)₂, ligands (e.g., XPhos), aryl halides.

-

Product : Ortho-arylated benzamides (theoretical; see analogous systems in ).

Electrophilic Aromatic Substitution (EAS)

The naphthalene and benzene rings undergo EAS:

Mechanism : The naphthalenyloxyethyl group directs electrophiles to electron-rich positions via resonance and inductive effects .

Cyclization Reactions

Intramolecular reactions form heterocycles:

-

Reagents : PTSA (catalyst), toluene, reflux.

-

Product : Quinazolinone derivatives via aldehyde-amine condensation.

-

Yield : ~60–75% under optimized conditions.

Physical and Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₁₉NO₃ | |

| Molecular Weight | 333.38 g/mol | |

| IR (v, cm⁻¹) | 1685 (C=O), 1640 (amide I), 1720 (CHO) | |

| ¹H NMR (DMSO-d₆) | δ 10.1 (CHO), 8.3 (CONH), 7.8–7.1 (Ar) |

Scientific Research Applications

4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide is primarily used as a linker in antibody-drug conjugation (ADC). ADCs are a class of targeted cancer therapies that deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. This compound’s unique structure allows it to form stable linkages between antibodies and drugs, enhancing the efficacy and specificity of the treatment.

In addition to its role in ADCs, this compound is also used in:

Chemistry: As a building block for synthesizing complex organic molecules.

Biology: In the study of protein-ligand interactions and enzyme kinetics.

Medicine: As a potential therapeutic agent in drug development.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide in ADCs involves the formation of a stable covalent bond between the antibody and the drug. This linkage ensures that the drug is delivered specifically to the target cancer cells. Upon binding to the target cell, the ADC is internalized, and the drug is released, exerting its cytotoxic effects on the cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

a) 2-Hydroxy-N-(2-(naphthalen-2-yloxy)ethyl)benzamide (5h)

- Structure : The benzamide core has a hydroxyl group at the 2-position instead of a formyl group at the 4-position.

- Properties : The hydroxyl group enhances polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the formyl derivative. However, the lack of a formyl group limits its utility in conjugation reactions (e.g., Schiff base formation).

- Applications : Primarily explored as a multistage antimalarial agent due to its hydroxy-naphthamide structure .

b) 4-Bromo-N-(2-nitrophenyl)benzamide

- Structure : Features a bromine atom at the 4-position and a nitro-substituted aniline side chain.

- Properties : The electron-withdrawing bromo and nitro groups reduce electron density on the aromatic ring, decreasing reactivity toward electrophiles. This contrasts with the formyl group’s electrophilic nature.

- Applications : Studied for crystallographic parameters rather than biological activity .

c) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Variations in the Side Chain

a) 4-Formyl-N-(2-(4-isopropylphenoxy)ethyl)benzamide (CAS: 1226217-30-6)

- Structure: Replaces the naphthalen-2-yloxy group with a 4-isopropylphenoxy moiety.

- Applications : Used in radiopharmaceuticals but may exhibit different tumor-targeting efficiency compared to the naphthyl derivative .

b) Sigma Receptor-Binding Benzamides (e.g., [¹²⁵I]PIMBA)

- Structure : Features iodinated aromatic rings and piperidinyl ethyl side chains.

- Properties: Radioiodination enables imaging applications, while the target compound’s formyl group allows non-radioactive conjugation.

- Applications : Clinically used for prostate cancer imaging, whereas the target compound is more suited for chemical biology tools .

Functional Group Reactivity

a) 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB)

- Structure : Contains multiple hydroxyl groups on both the benzamide and side chain.

- Properties : High antioxidant activity due to hydroxyl groups, with IC₅₀ values of 22.8 μM for DPPH radical scavenging. The target compound lacks antioxidant functionality but offers aldehyde-mediated conjugation .

b) Anti-EGFR (cetuximab)-EDC/NHS-methotrexate Conjugates

- Structure : Combines benzamide derivatives with antibodies via EDC/NHS chemistry.

- Properties : The target compound’s formyl group provides an alternative conjugation route (e.g., hydrazine or amine linkages) without requiring crosslinkers.

- Applications : Both used in targeted drug delivery, but the aldehyde group offers modularity in bioconjugation .

Comparative Data Table

Biological Activity

4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide is a compound that has gained attention in medicinal chemistry, particularly for its potential applications in drug development. This compound serves as a linker in antibody-drug conjugation (ADC), which is a promising strategy in targeted cancer therapy. Understanding its biological activity is essential for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C20H17NO3, with a CAS number of 1228153-04-5. The structural characteristics of this compound contribute to its biological interactions, particularly in the context of drug delivery systems.

| Property | Value |

|---|---|

| Molecular Formula | C20H17NO3 |

| CAS Number | 1228153-04-5 |

| InChI Key | HGXOGGFMSAXMMT-UHFFFAOYSA-N |

Biological Activity Overview

Research indicates that benzamide derivatives, including this compound, exhibit a range of biological activities, including anticancer and antimicrobial effects. The compound's structure allows it to interact with various biological targets, which can lead to significant therapeutic effects.

Anticancer Activity

Recent studies have highlighted the efficacy of benzamide derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have been shown to inhibit RET kinase activity, which is crucial for certain cancer types. In vitro assays demonstrated that these compounds could significantly reduce cell viability in RET-driven cancers, indicating their potential as anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, benzamide derivatives also exhibit antimicrobial activity. A study on related compounds showed that certain benzamides demonstrated good fungicidal activity against various fungal strains. The inhibition rates varied depending on the specific compound and the target organism .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of benzamide derivatives:

- Inhibition of RET Kinase : A study reported that a specific benzamide derivative inhibited RET kinase activity effectively, leading to reduced proliferation of RET-dependent cancer cells. This suggests that modifications to the benzamide structure can enhance its inhibitory potency against specific targets .

- Fungicidal Activity : Another study assessed the fungicidal properties of benzamide derivatives, revealing that several compounds had significant inhibition rates against Pyricularia oryzae, a common plant pathogen. The results indicated that structural variations influence the antifungal efficacy .

- Safety Profile : Toxicity assessments using zebrafish models indicated that certain derivatives had acceptable safety profiles at therapeutic doses, making them suitable candidates for further development in clinical settings .

Q & A

Q. What are the critical structural elements of 4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide that influence its chemical behavior?

The compound combines a benzamide backbone, a 4-formyl group, and a naphthalen-2-yloxy ethyl side chain. The aldehyde group facilitates nucleophilic additions (e.g., Schiff base formation), while the naphthyl moiety enables π-π stacking interactions. The ethyloxy linker enhances organic solubility but limits aqueous solubility due to hydrophobicity. These structural features dictate reactivity in synthetic modifications and interactions in biological systems .

Q. What is the recommended synthetic route for this compound?

Synthesis involves three stages:

- Benzamide core formation : Couple 4-formylbenzoic acid derivatives with 2-(naphthalen-2-yloxy)ethylamine under anhydrous conditions.

- Aldehyde protection : Use acetal or tert-butyldimethylsilyl (TBS) protection during amide bond formation to prevent side reactions.

- Purification : Recrystallize from methanol/water (4:1) to achieve >90% purity. Monitor reactions via TLC and confirm product identity with NMR and FT-IR .

Q. How should researchers handle the compound’s poor aqueous solubility in biological assays?

Methodological solutions include:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v DMSO) to maintain solubility without cytotoxicity.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for improved bioavailability.

- Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the naphthyl side chain while preserving the pharmacophore. Validate solubility enhancements via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can spectroscopic techniques resolve ambiguities in characterizing this compound?

A multi-modal approach is critical:

- ¹H/¹³C NMR : Identify aldehyde protons (δ 9.8–10.1 ppm) and naphthyl aromatic signals (δ 7.2–8.3 ppm).

- FT-IR : Confirm amide bonds (1650–1550 cm⁻¹) and aldehyde stretching (∼1700 cm⁻¹).

- X-ray crystallography : Resolve absolute stereochemistry, as demonstrated for analogous benzamides in crystallographic studies .

Q. What strategies address contradictory structure-activity relationship (SAR) data in drug discovery studies?

Implement a validation protocol:

- Batch consistency : Ensure synthetic reproducibility (HPLC purity >95%) across multiple batches.

- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests.

- Computational docking : Compare binding modes across protein conformations (e.g., molecular dynamics simulations). pH-dependent studies can clarify protonation state effects on activity .

Q. How can computational modeling predict pharmacokinetic properties?

Use:

- QSPR models : Calculate topological polar surface area (TPSA ≈ 80 Ų) and logP (predicted ~3.2) for permeability and absorption.

- CYP450 screening : Dock into 3A4/2D6 isoforms to assess metabolic stability. Validate with in vitro liver microsomal assays.

- Molecular dynamics : Simulate blood-brain barrier penetration using lipid bilayer models .

Q. What experimental designs optimize the compound’s use as a molecular probe?

Leverage the aldehyde group for site-specific bioconjugation:

- Protein labeling : Incubate with lysine-rich proteins under mild reducing conditions (pH 6.5–7.5).

- Quenching : Halt reactions with Tris buffer (50 mM, pH 8.0).

- Validation : Confirm conjugation efficiency via MALDI-TOF/MS and competitive assays with benzaldehyde derivatives. Control for non-specific binding using aldehyde-free analogs .

Methodological Notes

- Data Contradictions : Cross-validate biological activity with structural analogs (e.g., replacing the formyl group with carboxyl) to isolate functional group contributions .

- Theoretical Frameworks : Align SAR studies with enzyme kinetics or receptor-ligand interaction theories to contextualize mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.